1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

Catalog No.
S1801315
CAS No.
73548-69-3
M.F
C30H58NaO10P
M. Wt
632
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

CAS Number

73548-69-3

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

IUPAC Name

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Molecular Formula

C30H58NaO10P

Molecular Weight

632

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]

Synonyms

DLPG

Applications in Membrane Studies

  • Model Membrane Formation: DLPG can be used to create artificial membranes that mimic the structure and properties of natural cell membranes. These model membranes are valuable tools for studying membrane-associated processes like protein-lipid interactions, ion transport, and membrane fluidity [].
  • Drug-Membrane Interactions: Research investigates how drugs interact with cell membranes. DLPG membranes can be used as a simplified system to study these interactions, aiding in the development and understanding of new therapeutic agents [].

Applications in Microbiology

  • Antimicrobial Activity: Studies explore the potential antimicrobial properties of DLPG. Some research suggests it may have activity against certain bacteria and fungi, although the exact mechanisms are still being investigated [].

Applications in Nanotechnology

  • Liposome Formation: DLPG can be used as a component in the formation of liposomes, which are microscopic spheres with a phospholipid bilayer surrounding an aqueous core. These liposomes have applications in drug delivery, gene therapy, and diagnostics [].

Molecular Structure Analysis

DLPG has a complex molecular structure with several key features:

  • Glycerol Backbone: The central core of the molecule is a sn-glycerol with a specific stereochemistry (sn-configuration) where the hydroxyl groups are positioned [].
  • Fatty Acid Acyl Chains: Lauric acid residues are attached to the sn-1 and sn-2 positions of the glycerol backbone through ester linkages. These hydrophobic chains contribute to the amphipathic nature of the molecule [, ].
  • Phosphate Group: A phosphate group is linked to the sn-3 position of the glycerol backbone. This phosphate group can be further esterified with another glycerol molecule forming a phosphodiester bond [].

The specific arrangement of these components creates an amphipathic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The phosphate group and the glycerol moiety are hydrophilic, while the lauroyl chains are hydrophobic [, ]. This amphipathic nature allows DLPG to interact with biological membranes and participate in various cellular processes [].


Chemical Reactions Analysis

Synthesis

DLPG is typically synthesized chemically from its constituent parts. The specific methods can vary, but they often involve reactions like acylation of glycerol with lauric acid chloride and subsequent phosphorylation steps.

Other Reactions


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of DLPG, such as melting point, boiling point, and solubility, is limited in scientific literature. Due to its complex structure, DLPG is likely to be a solid at room temperature and poorly soluble in water, similar to other phospholipids.

DLPG's primary function in scientific research is not as a naturally occurring biological molecule but as a tool to study biological processes. Due to its amphipathic nature, DLPG can form liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. These liposomes can be used to:

  • Deliver drugs or other molecules into cells. By incorporating DLPG into liposomes, researchers can encapsulate desired molecules and target them to specific cells for drug delivery or functional studies [].
  • Study membrane interactions: DLPG liposomes can be used to model biological membranes and investigate how other molecules interact with these membranes [].

While extensive safety data is not available for DLPG specifically, some general safety considerations apply to most phospholipids:

  • Dust irritation: DLPG powder can irritate the skin, eyes, and respiratory system upon inhalation.
  • Potential biological effects: Depending on the research application, DLPG could have unintended biological effects when introduced into cells or organisms.

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Dates

Modify: 2023-08-15
1. L. Huang et al. “Oxidation-induced changes in human lens epithelial cells: 1. Phospholipids” Free Radical Biology and Medicine, Vol. 41 pp. 1425-1432, 20062. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipid phospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol. 43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations: A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002

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